molecular formula C20H18N2O5S2 B254035 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

Katalognummer B254035
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: GDPTXXHBCVPMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide, also known as QNZ-46, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ-46 is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, QNZ-46 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wirkmechanismus

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide works by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is a key regulator of many genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide reduces the expression of these genes, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NF-κB activity, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the activity of other transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3). 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are involved in many disease processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide does not inhibit the activity of other transcription factors or enzymes, making it a more specific tool for studying NF-κB signaling. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to be effective in a variety of cell types and animal models, making it a versatile tool for scientific research.
One limitation of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide is its potential toxicity. While 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to be well-tolerated in animal models, its long-term effects on human health are not yet known. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide may have off-target effects that could complicate its use in scientific research.

Zukünftige Richtungen

There are many potential future directions for research involving 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide. One area of interest is in the development of new cancer therapies that combine 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide with chemotherapy drugs. Another area of interest is in the development of new therapies for inflammatory diseases that target NF-κB signaling. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide could be used as a tool to study the role of NF-κB signaling in other disease processes, such as neurodegenerative diseases and cardiovascular diseases.

Synthesemethoden

The synthesis of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-mercaptoethanol to form 3-nitropyridine-2-thiol. This intermediate is then reacted with 2-bromo-1-chloroethane to form 3-nitropyridine-2-thiol ethyl ether. The final step involves the reaction of 3-nitropyridine-2-thiol ethyl ether with 8-quinolinecarboxylic acid to form 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide.

Wissenschaftliche Forschungsanwendungen

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One area of interest is in the treatment of cancer. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Another area of interest is in the treatment of inflammatory diseases. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Produktname

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

Molekularformel

C20H18N2O5S2

Molekulargewicht

430.5 g/mol

IUPAC-Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H18N2O5S2/c23-20(22-18-8-2-4-14-6-3-10-21-19(14)18)15-5-1-7-16(12-15)29(26,27)17-9-11-28(24,25)13-17/h1-8,10,12,17H,9,11,13H2,(H,22,23)

InChI-Schlüssel

GDPTXXHBCVPMIP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Kanonische SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.